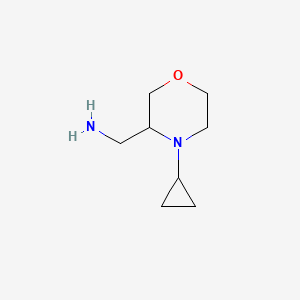

(4-Cyclopropylmorpholin-3-yl)methanamine

Description

(4-Cyclopropylmorpholin-3-yl)methanamine is a morpholine-derived compound featuring a cyclopropyl substituent on the morpholine ring and a methanamine functional group. Morpholine derivatives are widely studied in medicinal chemistry due to their role as bioisosteres for piperazine and other heterocycles, offering tunable solubility, metabolic stability, and receptor-binding properties.

Properties

Molecular Formula |

C8H16N2O |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

(4-cyclopropylmorpholin-3-yl)methanamine |

InChI |

InChI=1S/C8H16N2O/c9-5-8-6-11-4-3-10(8)7-1-2-7/h7-8H,1-6,9H2 |

InChI Key |

KUQOSCZDZYASDA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2CCOCC2CN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (4-Cyclopropylmorpholin-3-yl)methanamine with structurally related methanamine derivatives, emphasizing molecular features, physicochemical properties, and safety profiles:

Structural and Functional Differences

- Morpholine vs. Aromatic Rings : The morpholine ring in this compound provides polarity and hydrogen-bonding capacity, contrasting with the hydrophobic phenyl or chlorophenyl groups in analogs .

- Halogen Effects: Fluorine in (1-(4-Fluoropyridin-3-yl)cyclopropyl)methanamine improves metabolic stability and bioavailability compared to non-halogenated analogs .

- Heterocyclic Diversity : The furan-containing derivative () exhibits distinct electronic properties due to its oxygen atom, influencing reactivity in catalytic processes .

Pharmacological and Industrial Relevance

- This compound : Likely targets amine-binding receptors (e.g., serotonin or dopamine receptors) due to morpholine’s prevalence in CNS drugs.

- (3-Cyclopropylphenyl)methanamine : Used as a building block in drug discovery for its rigid, lipophilic structure .

- Chlorophenyl and Fluoropyridine Derivatives : Demonstrated roles in agrochemicals (germination inhibition in wheat) and kinase inhibitors, respectively .

Research Findings and Data Gaps

- Solubility Data : Methanamine derivatives exhibit variable solubility; e.g., methylamine in pyridine has a mole fraction of 0.15 at 298 K . However, data for cyclopropyl-morpholine derivatives are lacking.

- Safety : While (3-Cyclopropylphenyl)methanamine is classified as low-risk, chlorophenyl analogs require stringent protective measures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.